molecular formula C7H8N2O2 B6357710 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid CAS No. 1369379-64-5

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

Cat. No.: B6357710
CAS No.: 1369379-64-5
M. Wt: 152.15 g/mol
InChI Key: VYVLNIZDARWJHJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is a heterocyclic compound with the molecular formula C7H8N2O2 It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring

Biochemical Analysis

Biochemical Properties

It is known to inhibit the synthesis of prostaglandin, a key player in pain and inflammation

Cellular Effects

It is known to have analgesic effects and reduce the side effects of NSAIDs , suggesting it may influence cell signaling pathways, gene expression, and cellular metabolism related to pain and inflammation.

Molecular Mechanism

It is known to inhibit the synthesis of prostaglandin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid typically involves the use of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method can be used for the preparation of bulk quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials, including polymers and catalysts

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.

    6,7-Dihydro-5H-pyrrolo[1,2-b]imidazole: Another similar compound with a different ring fusion pattern.

Uniqueness

6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-1-2-9-4-8-3-6(5)9/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVLNIZDARWJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid

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